molecular formula C14H21N B12339860 Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- CAS No. 1260839-59-5

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-

Cat. No.: B12339860
CAS No.: 1260839-59-5
M. Wt: 203.32 g/mol
InChI Key: CAXAFAMYWXDZRF-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group that has an isobutyl group at the para position. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole derivatives or the cyclization of appropriate precursors. The process may require high-pressure hydrogenation in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s structural features allow it to fit into the active sites of target proteins, influencing their function. The phenyl and isobutyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the para position of the phenyl ring enhances its lipophilicity and potential biological activity compared to other pyrrolidine derivatives .

Properties

CAS No.

1260839-59-5

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]pyrrolidine

InChI

InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)14-7-8-15-10-14/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

CAXAFAMYWXDZRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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